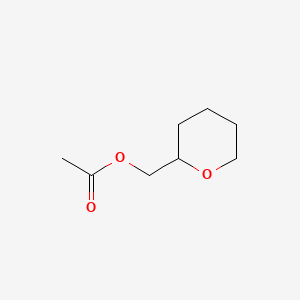

Tetrahydro-2H-pyran-2-methanol acetate

Description

Contextualization within the Chemistry of Tetrahydropyran (B127337) Derivatives and Pyranoids

The chemical behavior and utility of Tetrahydro-2H-pyran-2-methanol acetate (B1210297) are best understood within the context of its parent structure, tetrahydropyran (THP). The tetrahydropyran ring is a foundational motif in a vast number of biologically active compounds, including marine toxins, pheromones, and pharmaceutical agents. chemicalbook.com This prevalence makes tetrahydropyran derivatives attractive targets for synthetic organic chemistry. chemicalbook.com

The tetrahydropyran ring system, consisting of five carbons and one oxygen, is also the core of pyranose sugars, such as glucose. wikipedia.org This structural similarity to carbohydrates is one reason for the biocompatibility and frequent occurrence of the THP moiety in natural products. The term "pyranoids" generally refers to this class of six-membered oxygen-containing heterocycles. These structures are noted for their conformational rigidity compared to linear ethers, a feature that can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. pharmablock.com

Derivatives of tetrahydropyran are widely employed in organic synthesis. wikipedia.org One of the most common applications is the use of the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikipedia.orgchemicalbook.com This is achieved by reacting an alcohol with 3,4-dihydropyran. The resulting THP ethers are stable under a variety of reaction conditions but can be easily removed by acid-catalyzed hydrolysis, regenerating the original alcohol. wikipedia.org This stability and ease of manipulation underscore the importance of the THP framework in multi-step syntheses.

Academic Significance as a Synthetic Target and Intermediate in Complex Molecule Synthesis

The academic significance of Tetrahydro-2H-pyran-2-methanol acetate lies primarily in its role as a synthetic intermediate and a target for the development of new synthetic methodologies. The synthesis of substituted tetrahydropyrans is a key challenge in organic chemistry, driven by the presence of this ring system in numerous complex natural products with potent biological activities, such as the anticancer agents eribulin (B193375) and bryostatin. chemicalbook.com

Numerous synthetic strategies have been developed to construct the tetrahydropyran ring. chemicalbook.comorganic-chemistry.org These methods include:

Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, often catalyzed by platinum or other transition metals, can tolerate various functional groups, including acetate esters. organic-chemistry.org

Prins Cyclization: The reaction of homoallylic alcohols with aldehydes can produce tetrahydropyran derivatives. organic-chemistry.org

Hetero-Diels-Alder Reactions: This cycloaddition approach can build the six-membered ring with a high degree of stereocontrol.

Reductive Cyclization: A convergent approach can involve the esterification of two fragments followed by an intramolecular reductive cyclization to form the 2-hydroxypyran motif. organic-chemistry.org

This compound, as a specific substituted tetrahydropyran, serves as a valuable building block. The acetate group can be hydrolyzed to reveal a primary alcohol (Tetrahydropyran-2-methanol), which can then be used for further transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. chemicalbook.comnih.gov This versatility makes it and similar derivatives useful in the target-driven synthesis of complex molecules, where pre-functionalized, conformationally defined ring systems are required to construct larger, stereochemically rich structures. youtube.com

Table 2: Properties of Precursor Compound: Tetrahydropyran-2-methanol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ nih.govnist.gov |

| Molecular Weight | 116.16 g/mol nih.gov |

| IUPAC Name | oxan-2-ylmethanol nih.gov |

| CAS Number | 100-72-1 nih.govnist.gov |

| Boiling Point | 187 °C chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)11-6-8-4-2-3-5-10-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIWIDSTJDBALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884156 | |

| Record name | 2H-Pyran-2-methanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-83-5 | |

| Record name | 2H-Pyran-2-methanol, tetrahydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-methanol, tetrahydro-, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-methanol, tetrahydro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-methanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-2-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Applications of Tetrahydro 2h Pyran 2 Methanol Acetate As a Key Building Block in Chemical Synthesis

Enantioselective Construction of Natural Product Cores (e.g., Terpenes, Linaloyl Oxide, Ambruticin (B1664839) Segments)

The tetrahydropyran (B127337) motif is a common structural feature in a vast array of natural products, many of which exhibit significant biological activities. nih.govresearchgate.netmarquette.edu The enantioselective synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce stereocenters with high precision. Tetrahydro-2H-pyran-2-methanol acetate (B1210297) serves as a valuable precursor for generating such chiral intermediates.

Terpenes and Linaloyl Oxide:

Terpenes represent a large and diverse class of naturally occurring organic compounds, many of which possess characteristic fragrances and flavors. researchgate.net Linaloyl oxide, a monoterpene found in essential oils, is a notable example that contains a substituted tetrahydropyran ring. researchgate.netmdpi.com The synthesis of specific stereoisomers of linaloyl oxide is crucial for replicating their natural aroma and biological properties.

Research into the synthesis of linaloyl oxide isomers has demonstrated the utility of tetrahydropyran precursors. researchgate.netmdpi.com While not always starting directly from Tetrahydro-2H-pyran-2-methanol acetate, synthetic strategies often involve the formation of acetate intermediates. For instance, a user-friendly procedure for preparing all eight isomers of linalool (B1675412) oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides. mdpi.com In this process, the pyranoid forms are separated as benzoate (B1203000) esters, while the furanoid isomers are converted to their corresponding acetates for chromatographic separation. mdpi.com This highlights the importance of acetate derivatives in the separation and manipulation of tetrahydropyran-containing intermediates. The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are themselves considered potential chiral building blocks for the stereoselective synthesis of different natural terpenes. mdpi.com

Ambruticin Segments:

Ambruticins are a family of potent antifungal natural products characterized by a unique structure that includes two pyran rings. nih.govresearchgate.net The total synthesis of ambruticin and its analogs is a significant challenge in organic chemistry, requiring precise control over stereochemistry. The synthesis of the tetrahydropyran and dihydropyran segments of ambruticin has been achieved using chiral pool precursors. marquette.edu Synthetic strategies often involve the construction of substituted pyran rings through methods like electrophilic cyclization. nih.gov While the direct use of this compound is not explicitly detailed in all published routes, the fundamental tetrahydropyran scaffold is a critical component. The acetate functionality in this compound can be envisioned as a protected alcohol, which can be unveiled at a later stage for further elaboration into the more complex substitution patterns found in ambruticin.

The following table summarizes the key natural product cores and the role of tetrahydropyran derivatives in their synthesis:

| Natural Product Core | Role of Tetrahydropyran Derivatives | Key Synthetic Strategies |

| Terpenes/Linaloyl Oxide | Precursors for stereoisomer synthesis. Acetate derivatives used for separation. | Transformation of linalool enantiomers, chromatographic separation of acetate intermediates. mdpi.com |

| Ambruticin Segments | Core structural components. | Enantioselective total synthesis, construction of pyran rings from chiral precursors. nih.govresearchgate.netmarquette.edu |

Utility in the Formation of Diverse Heterocyclic Compounds

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry and serves as a building block for a wide range of more complex heterocyclic systems. sygnaturediscovery.com The functional groups on this compound, namely the ester and the ether oxygen, provide multiple reaction sites for elaboration into new ring systems.

The transformation of 2H-pyran-2-ones and their fused analogs into diverse heterocycles has been extensively studied. semanticscholar.org These reactions often involve nucleophilic attack on the pyran ring, leading to ring-opening and subsequent rearrangement to form new heterocyclic structures. While this compound is a saturated pyran, its derivatives can be manipulated to introduce unsaturation, thereby accessing the rich chemistry of pyran-2-ones.

Furthermore, functionalized tetrahydropyran scaffolds can be prepared and elaborated for use in library synthesis for drug discovery. sygnaturediscovery.com For example, a 4-hydroxytetrahydropyran scaffold can be converted to a 4-azidotetrahydropyran, which can then be used in copper-catalyzed azide-alkyne cycloaddition reactions to generate triazole-containing heterocyclic systems. sygnaturediscovery.com The (acetoxymethyl) group at the 2-position of this compound offers a handle for similar synthetic diversifications.

Development of Advanced Organic Materials through Tetrahydropyran Scaffolds

The rigid and defined conformational preferences of the tetrahydropyran ring make it an attractive scaffold for the design of advanced organic materials. While the direct application of this compound in this area is not extensively documented, the use of tetrahydropyran derivatives in materials science is an emerging field.

For instance, tetrahydropyran derivatives have been investigated for their use as perfuming ingredients, which can be considered a type of organic material with specific functional properties. researchgate.net The odor characteristics of these compounds are closely linked to their molecular shape and stereochemistry, highlighting the importance of the tetrahydropyran scaffold.

In a broader context, the synthesis of functionalized tetrahydropyran scaffolds is of interest for creating molecules with specific three-dimensional structures. sygnaturediscovery.com These sp³-rich scaffolds are valuable in the development of new materials with tailored properties, such as liquid crystals and polymers. A patent describes a production method for tetrahydro-2H-pyran derivatives that are suitable for use in liquid crystal displays, where the trans-isomer is preferred for its thermodynamic stability and favorable liquid crystallinity. google.com The ability to introduce various substituents onto the tetrahydropyran ring, starting from precursors like this compound, could enable the synthesis of novel materials with desired physical and chemical properties.

Precursor in the Synthesis of Complex Bioactive Molecules (e.g., Glycosylated Platinum(IV) Complexes)

One of the most promising applications of this compound and its derivatives is in the synthesis of complex bioactive molecules, particularly in the field of medicinal chemistry. The incorporation of sugar moieties (glycosylation) into therapeutic agents can significantly impact their biological activity, solubility, and targeting capabilities.

A notable example is the development of glycosylated platinum(IV) complexes as antitumor agents. rsc.orgrsc.org Platinum-based drugs are a cornerstone of cancer chemotherapy, but their efficacy can be limited by side effects and drug resistance. The development of platinum(IV) prodrugs that can be selectively activated in tumor cells is a key strategy to overcome these limitations.

Researchers have designed and synthesized a new series of glycosylated platinum(IV) complexes that have shown significant therapeutic efficacy. rsc.orgrsc.org In these syntheses, peracetylated glucose, rhamnose, and mannose derivatives, which are structurally related to acetylated pyrans, are conjugated to a Pt(IV) center. rsc.org The synthesis of these complexes demonstrates that the incorporation of glycosyl groups can enhance the antitumor activities of the platinum compounds. rsc.org

The general synthetic approach involves the preparation of a platinum(IV) derivative which is then conjugated with amino groups from the peracetylated sugar moieties. rsc.org The resulting glycosylated Pt(IV) complexes have demonstrated superior performance compared to cisplatin (B142131) and oxaliplatin (B1677828) in several cancer cell lines. rsc.org

The following table details the impact of glycosylation on the properties of platinum(IV) complexes:

| Property | Effect of Glycosylation | Research Findings |

| Antitumor Activity | Increased potency | Glycosylated Pt(IV) complexes showed higher cytotoxicity in cancer cells compared to cisplatin and oxaliplatin. rsc.org |

| Cellular Uptake | Enhanced accumulation | Cellular uptake and DNA platination were higher than for cisplatin and oxaliplatin. rsc.org |

| Safety Profile | Potentially reduced toxicity | Glycosylated Pt(IV) derivatives displayed a potential for a better safety profile for clinical therapeutic exposure. rsc.org |

Spectroscopic and Structural Elucidation Methodologies in Tetrahydro 2h Pyran 2 Methanol Acetate Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Tetrahydro-2H-pyran-2-methanol acetate (B1210297). Both ¹H-NMR and ¹³C-NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry within the molecule.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Tetrahydro-2H-pyran-2-methanol acetate, the spectrum is expected to show distinct signals for the protons on the tetrahydropyran (B127337) ring, the methylene (B1212753) bridge (-CH₂-), and the acetyl methyl group (-CH₃). The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each signal. Protons on the pyran ring adjacent to the ring oxygen (position 6) and the C2 carbon bearing the substituent are typically shifted downfield. The diastereotopic protons of the methylene groups on the ring often exhibit complex splitting patterns.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would be expected to show signals for the five carbons of the pyran ring, the methylene carbon of the side chain, and the two carbons of the acetate group (the methyl carbon and the downfield carbonyl carbon). The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Predicted ¹H-NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCOCH₃ | ~2.05 | Singlet (s) | 3H |

| -CH₂OAc | ~4.0-4.2 | Multiplet (m) | 2H |

| Ring H-2 | ~3.7-3.9 | Multiplet (m) | 1H |

| Ring H-6 (axial & equatorial) | ~3.4-4.0 | Multiplet (m) | 2H |

| Ring H-3, H-4, H-5 | ~1.2-1.9 | Multiplet (m) | 6H |

Predicted ¹³C-NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCOCH₃ | ~171 |

| Ring C-2 | ~75-78 |

| -CH₂OAc | ~66-68 |

| Ring C-6 | ~68-70 |

| Ring C-3, C-4, C-5 | ~20-30 |

| -OCOCH₃ | ~21 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₁₄O₃), the molecular ion peak (M⁺) would correspond to its molecular weight.

Upon ionization, the molecular ion can undergo predictable fragmentation. Common fragmentation pathways for this molecule would include the loss of the acetyl group, cleavage at the ether linkages, and fragmentation of the pyran ring. The resulting charged fragments are detected, and their mass-to-charge ratio (m/z) is plotted to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with very high accuracy. rsc.org The fragmentation pattern provides a molecular fingerprint that helps confirm the proposed structure. chemguide.co.uklibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Loss |

|---|---|

| 158 | [M]⁺, Molecular Ion |

| 115 | [M - CH₃CO]⁺, Loss of an acetyl radical |

| 99 | [M - CH₂OCOCH₃]⁺, Loss of the acetoxymethyl radical |

| 85 | [C₅H₉O]⁺, Tetrahydropyranyl cation from side-chain cleavage |

| 43 | [CH₃CO]⁺, Acylium ion (often the base peak) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, providing a spectrum that reveals the types of bonds present.

For this compound, the key functional groups are the ester and the ether. The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Additionally, characteristic absorptions for the C-O stretching vibrations of both the ester and the cyclic ether would be visible, along with C-H stretching and bending vibrations for the alkane portions of the molecule.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1200-1250 | Strong |

| Ether C-O | Stretch | 1050-1150 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution (e.g., GC, HPLC, Chiral Chromatography)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and resolving enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the chemical purity of this compound. In these techniques, the compound is passed through a column, and its interaction with the stationary phase allows for separation from impurities. The retention time is a characteristic property of the compound under specific conditions.

Chiral Chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. nih.gov Since the C2 position of the tetrahydropyran ring is a stereocenter, this compound exists as a pair of enantiomers, (R) and (S). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. To separate them, a chiral stationary phase (CSP) is used in either GC or HPLC. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is critical in pharmaceutical and biological contexts where enantiomers can have different activities. mdpi.com The separation of an alcohol from its corresponding acetate by chromatography is a common procedure, particularly following enzymatic resolutions aimed at producing enantiomerically enriched compounds. mdpi.com

Q & A

Q. What are the common synthetic routes for Tetrahydro-2H-pyran-2-methanol acetate, and how do reaction conditions influence yield?

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Characterization relies on:

- NMR : ¹H/¹³C NMR to confirm acetylation (δ ~2.0 ppm for CH₃CO; δ ~4.1–4.3 ppm for -OCH₂-).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 116 for the parent alcohol fragment).

- Melting Point : Literature mp = 187°C (deviations >2°C indicate impurities) .

- FT-IR : C=O stretch at ~1740 cm⁻¹ confirms ester formation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods due to inhalation risks.

- Waste Disposal : Segregate organic waste and neutralize residual acetic anhydride with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can Prins cyclization be adapted to synthesize Tetrahydro-2H-pyran-2-methanol derivatives, and what are common pitfalls?

- Methodological Answer : Prins cyclization (e.g., using benzaldehyde dimethyl acetal and silane) forms the tetrahydropyran core. Critical factors:

- Catalyst : Lewis acids (BF₃·Et₂O) or Brønsted acids (H₂SO₄) at 40–60°C.

- Side Reactions : Over-oxidation (mitigated by controlled stoichiometry) or ring-opening (avoid protic solvents).

- Yield Optimization : Continuous flow reactors improve scalability (industrial methods achieve >90% purity) .

Data Contradiction : Some studies report incomplete cyclization at >70°C due to competing elimination; lower temps (40–50°C) favor ring closure .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry (e.g., axial vs. equatorial acetate orientation).

- 2D NMR (COSY, HSQC) : Assigns complex coupling patterns in crowded spectra (e.g., overlapping -OCH₂- signals).

- Chiral HPLC : Differentiates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Methodological Answer : Stability studies show:

- Polar Solvents (MeOH/H₂O) : Hydrolysis occurs at >25°C (t½ = 14 days at pH 7).

- Nonpolar Solvents (Hexane) : Stable for >6 months at 4°C.

- Additives : 0.1% BHT (antioxidant) prevents radical degradation .

Data Table :

| Solvent | Temp (°C) | Stability (t½) |

|---|---|---|

| Hexane | 4 | >180 days |

| Methanol | 25 | 14 days |

| DCM | -20 | 90 days |

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- *DFT Calculations (B3LYP/6-31G)**: Model transition states to predict regioselectivity (e.g., acetyl group vs. pyran oxygen reactivity).

- MD Simulations : Solvent effects (e.g., THF vs. DMF) on activation energy.

- Software : Gaussian or ORCA for energy profiles; VMD for visualization .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how should researchers address this?

- Methodological Answer : Discrepancies (e.g., mp = 187°C vs. 175–182°C) arise from:

- Polymorphism : Recrystallization from different solvents (e.g., EtOAc vs. hexane) yields distinct crystal forms.

- Impurities : Incomplete acetylation or residual solvents (validate via TLC or GC).

Resolution : Standardize recrystallization protocols and use DSC to confirm polymorphic purity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.